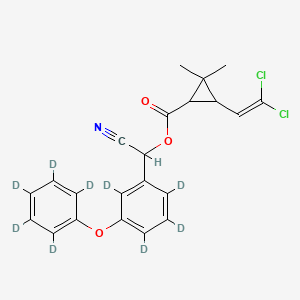
p-methyl-N-salicyloyl Tryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-methyl-N-salicyloyl Tryptamine: is a neuroprotective agent and derivative of N-salicyloyl tryptamine. It is known for its ability to reduce LPS-induced nitric oxide production in C6 rat glioma cells and BV-2 mouse microglia . This compound has shown potential in reducing cortical and hippocampal amyloid-β plaque formation and neuronal pyroptosis, making it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-methyl-N-salicyloyl Tryptamine typically involves the conjugation of salicylic acid with tryptamine. One common method includes the selective N-methylation of substituted tryptamines using lithium aluminium hydride reduction of an intermediate carbamate . This method ensures the preservation of sensitive functional groups on the molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the final product.
Análisis De Reacciones Químicas
Types of Reactions: p-methyl-N-salicyloyl Tryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole ring or the methyl group attached to the benzene ring.
Reduction: Reduction reactions can target the carbonyl group in the salicyloyl moiety.
Substitution: Substitution reactions can occur at the indole ring or the benzene ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: p-methyl-N-salicyloyl Tryptamine is used as a model compound in the study of neuroprotective agents and their mechanisms of action .
Biology: In biological research, this compound is utilized to investigate its effects on neuroinflammation and neurodegenerative diseases. It has shown potential in reducing the production of proinflammatory mediators and increasing anti-inflammatory cytokines .
Medicine: The compound’s neuroprotective properties make it a candidate for the development of therapeutic agents for Alzheimer’s disease and other neurodegenerative disorders .
Industry: While its industrial applications are still under exploration, this compound’s potential as a neuroprotective agent could lead to its use in the development of pharmaceuticals.
Mecanismo De Acción
p-methyl-N-salicyloyl Tryptamine exerts its effects by reducing LPS-induced nitric oxide production and decreasing the production of proinflammatory mediators like TNF-α and prostaglandin E2 . It also increases the production of anti-inflammatory cytokines such as IL-10. The compound’s neuroprotective effects are mediated through the inhibition of neuroinflammation and the reduction of amyloid-β plaque formation .
Comparación Con Compuestos Similares
Similar Compounds:
N-salicyloyl Tryptamine: A precursor to p-methyl-N-salicyloyl Tryptamine, known for its neuroprotective properties.
Tryptamine Derivatives: Various tryptamine derivatives have been studied for their potential as multi-target directed ligands for neurodegenerative diseases.
Uniqueness: this compound stands out due to its enhanced neuroprotective effects and its ability to reduce neuroinflammation more effectively than its precursors and other similar compounds . Its unique combination of salicylic acid and tryptamine moieties contributes to its potent biological activity.
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-7-15(17(21)10-12)18(22)19-9-8-13-11-20-16-5-3-2-4-14(13)16/h2-7,10-11,20-21H,8-9H2,1H3,(H,19,22) |
Clave InChI |
IIXQVHOWQHXBKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



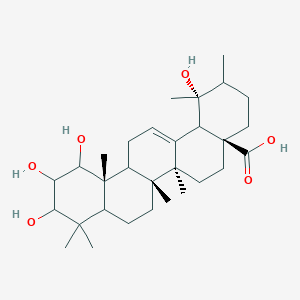
![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
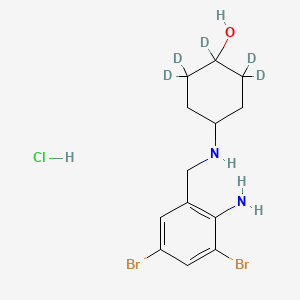
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
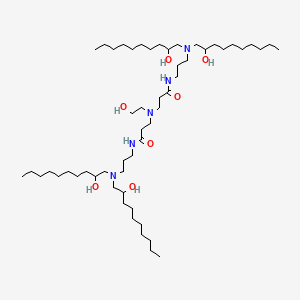
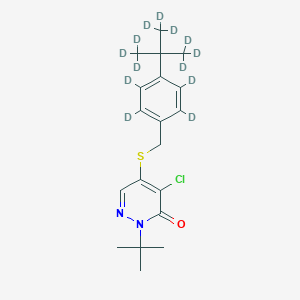
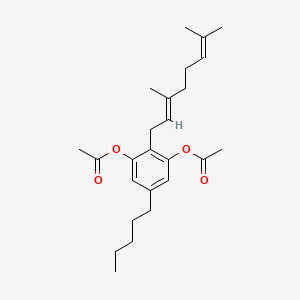
![4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B10855862.png)
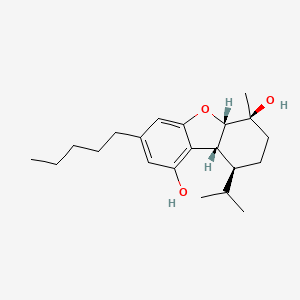
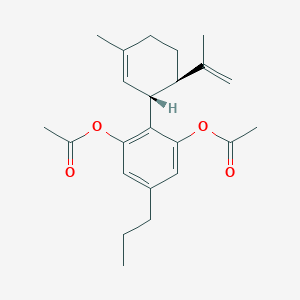
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate](/img/structure/B10855893.png)
![[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate](/img/structure/B10855904.png)
